

The Molecular Target of VE607: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: VE607

Cat. No.: B5059639

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Executive Summary

VE607 is a small molecule inhibitor that targets the Spike (S) glycoprotein of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.^{[1][2][3][4][5][6]} Its mechanism of action involves binding to the receptor-binding domain (RBD) of the S protein, specifically at the interface with the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.^{[1][2][3][4][5]} This interaction stabilizes the RBD in an "up" conformation, a state that precedes viral entry but ultimately inhibits the subsequent conformational changes required for membrane fusion and viral entry into the host cell.^{[1][2][3][4][5][6][7][8][9]} **VE607** has demonstrated inhibitory activity against SARS-CoV-1, SARS-CoV-2, and its variants of concern (VOCs) in the low micromolar range.^{[1][4][7]}

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of **VE607**.

Table 1: Inhibitory Potency of **VE607** against SARS-CoV-2

Virus	Assay Type	Cell Line	IC50 (μM)
Authentic SARS-CoV-2 (D614G)	Virus Inhibition Assay	Vero-E6	2.42[1][7]
SARS-CoV-2 Pseudovirus	Pseudovirus Neutralization	293T-ACE2	~5
SARS-CoV-1 Pseudovirus	Pseudovirus Neutralization	293T-ACE2	~2

Table 2: Inhibitory Potency of **VE607** against SARS-CoV-2 Variants of Concern (VOCs)

Variant	Assay Type	IC50 (μM)
Alpha	Pseudovirus Neutralization	Low micromolar range[1][7]
Beta	Pseudovirus Neutralization	Low micromolar range[1][7]
Gamma	Pseudovirus Neutralization	Low micromolar range[1][7]
Delta	Pseudovirus Neutralization	Low micromolar range[1][7]
Omicron (BA.1)	Pseudovirus Neutralization	Low micromolar range[1]
Omicron (BA.2)	Pseudovirus Neutralization	Low micromolar range[1]

Table 3: Cytotoxicity of **VE607**

Cell Line	Assay	Concentration	Result
293T-ACE2	CellTiter-Glo	Up to 100 μM	No toxicity observed[2][7]
Vero-E6	CellTiter-Glo	Up to 100 μM	No toxicity observed[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Pseudovirus Neutralization Assay

This assay is employed to determine the concentration of an inhibitor required to reduce viral entry by 50% (IC₅₀).

- Cell Lines and Reagents: 293T-ACE2 cells (HEK293T cells stably expressing human ACE2), pseudoviral particles expressing the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene, cell culture medium (e.g., DMEM with 10% FBS), and the inhibitor (**VE607**).
- Procedure:
 - Seed 293T-ACE2 cells in 96-well plates and incubate overnight.
 - Prepare serial dilutions of **VE607**.
 - Incubate the pseudoviral particles with the different concentrations of **VE607** for a specified time (e.g., 1 hour) at 37°C.
 - Add the pseudovirus-inhibitor mixture to the 293T-ACE2 cells.
 - Incubate for 48-72 hours.
 - Measure luciferase activity, which is proportional to the extent of viral entry.
 - Calculate the IC₅₀ value by fitting the dose-response curve.

Authentic SARS-CoV-2 Inhibition Assay

This assay measures the ability of an inhibitor to block the replication of live, infectious SARS-CoV-2.

- Cell Lines and Reagents: Vero-E6 cells (a cell line susceptible to SARS-CoV-2 infection), authentic SARS-CoV-2 virus, cell culture medium, and **VE607**.
- Procedure:
 - Seed Vero-E6 cells in 96-well plates.
 - Prepare serial dilutions of **VE607**.

- Pre-incubate the cells with the diluted **VE607** for a set period.
- Infect the cells with a known titer of authentic SARS-CoV-2.
- Incubate for a specified duration (e.g., 24-48 hours).
- Quantify viral replication, for example, by measuring viral RNA levels using RT-qPCR or by observing the cytopathic effect (CPE).
- Determine the IC50 value based on the reduction in viral replication.

In Silico Docking

Computational modeling is used to predict the binding mode of a small molecule to its protein target.

- Software and Models: Molecular docking software (e.g., AutoDock, Glide), and a high-resolution crystal structure of the SARS-CoV-2 Spike protein in complex with the ACE2 receptor.
- Procedure:
 - Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Prepare the 3D structure of the **VE607** molecule.
 - Define a binding site on the Spike protein, typically centered on the RBD-ACE2 interface.
 - Run the docking simulation to generate multiple possible binding poses of **VE607**.
 - Analyze the predicted binding poses based on scoring functions that estimate the binding affinity and identify key interacting residues.

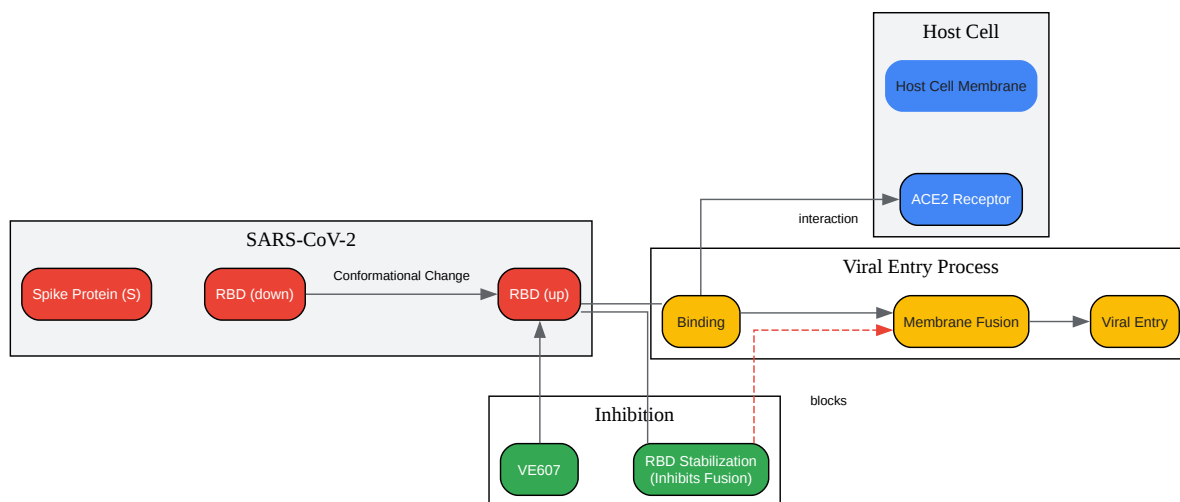
Mutational Analysis

This technique is used to validate the predicted binding site from in silico docking by mutating the proposed interacting residues.

- Procedure:
 - Identify key amino acid residues in the Spike protein's RBD that are predicted to interact with **VE607** from the docking studies.
 - Generate mutant Spike proteins where these key residues are changed to other amino acids (e.g., alanine scanning).
 - Produce pseudoviruses carrying these mutant Spike proteins.
 - Perform pseudovirus neutralization assays with **VE607** on these mutant viruses.
 - A significant increase in the IC50 value for a mutant virus compared to the wild-type virus indicates that the mutated residue is critical for **VE607**'s inhibitory activity.

Visualizations

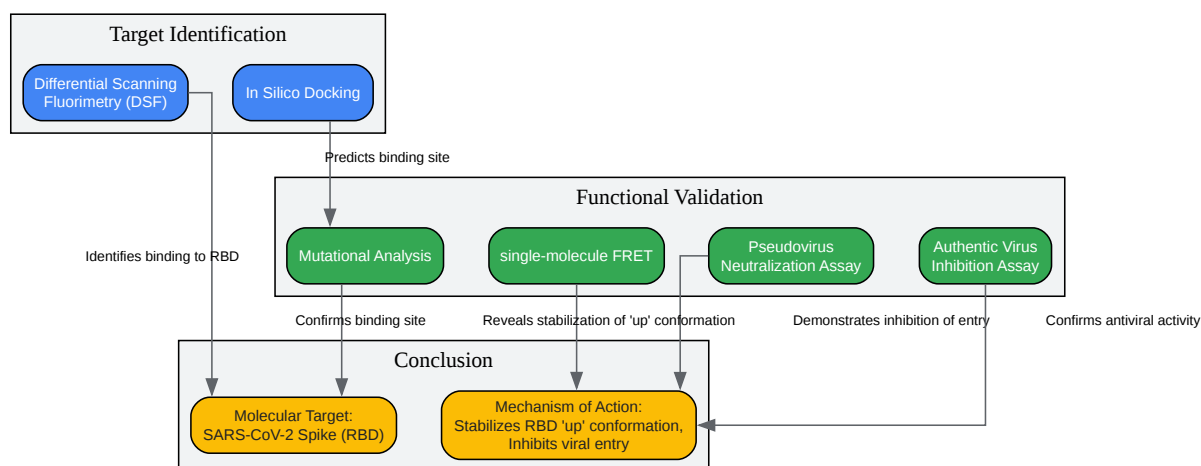
Signaling Pathway: SARS-CoV-2 Entry and Inhibition by **VE607**



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Caption: SARS-CoV-2 entry pathway and the inhibitory mechanism of **VE607**.

Experimental Workflow: Identification and Validation of **VE607**'s Molecular Target



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Caption: Workflow for identifying and validating the molecular target of **VE607**.

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